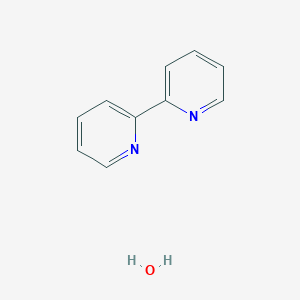
2,2'-Bipyridine water
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bipyridine is an organic compound with the formula C₁₀H₈N₂. It is a colorless solid and an important isomer of the bipyridine family. This compound is a bidentate chelating ligand, forming complexes with many transition metals. The compound is known for its ability to form stable complexes with metal ions, which makes it valuable in various chemical applications .
Métodos De Preparación
2,2’-Bipyridine can be synthesized through several methods. One common method involves the dehydrogenation of pyridine using Raney nickel as a catalyst. The reaction is as follows: [ 2 \text{C}_5\text{H}_5\text{N} \rightarrow (\text{C}_5\text{H}_4\text{N})_2 + \text{H}_2 ] Another method involves the decarboxylation of divalent metal derivatives of pyridine-2-carboxylate . Industrial production methods often involve the use of metal-catalyzed cross-coupling reactions, such as Suzuki coupling, Stille coupling, and Negishi coupling .
Análisis De Reacciones Químicas
2,2’-Bipyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bipyridyl N-oxide.
Reduction: It can be reduced to form dihydrobipyridine.
Substitution: It can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,2’-Bipyridine has numerous scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: It has been studied for its potential antifungal, antibacterial, and antiviral activities.
Medicine: It is used in the development of drugs and as a reagent for the colorimetric determination of iron.
Industry: It is used in the production of dyes, polymers, and other materials.
Mecanismo De Acción
The mechanism of action of 2,2’-Bipyridine involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various chemical and biological processes. For example, in coordination chemistry, it forms a five-membered chelate ring with metal ions, which can alter the reactivity and properties of the metal center .
Comparación Con Compuestos Similares
2,2’-Bipyridine is often compared with other similar compounds, such as:
4,4’-Bipyridine: Unlike 2,2’-Bipyridine, 4,4’-Bipyridine forms complexes with metal ions in a different coordination geometry.
Phenanthroline: This compound is another bidentate ligand that forms stable complexes with metal ions but has a different structure and electronic properties.
Terpyridine: This compound has three pyridine rings and forms more stable complexes with metal ions compared to 2,2’-Bipyridine
2,2’-Bipyridine is unique due to its specific coordination geometry and ability to form stable complexes with a wide range of metal ions, making it highly versatile in various applications.
Propiedades
Número CAS |
64122-67-4 |
|---|---|
Fórmula molecular |
C10H10N2O |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
2-pyridin-2-ylpyridine;hydrate |
InChI |
InChI=1S/C10H8N2.H2O/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-8H;1H2 |
Clave InChI |
ZWSZFTZCDGBJCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC=N2.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


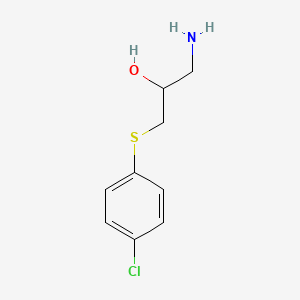
![2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene](/img/structure/B14494089.png)
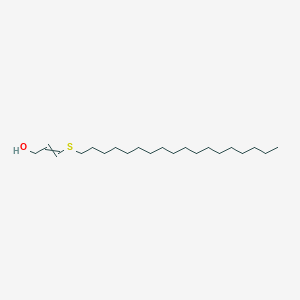
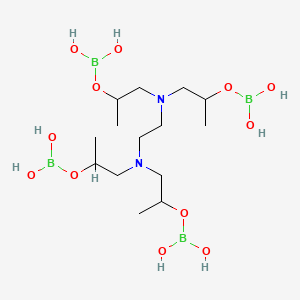
![4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B14494108.png)
![1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B14494110.png)
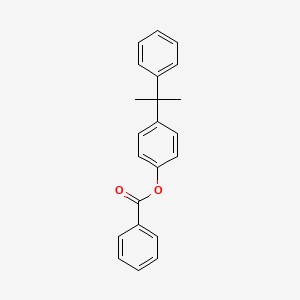
![2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14494123.png)
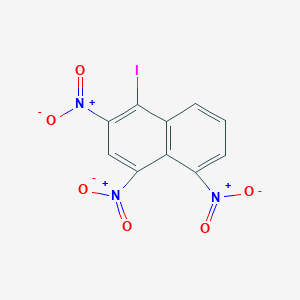

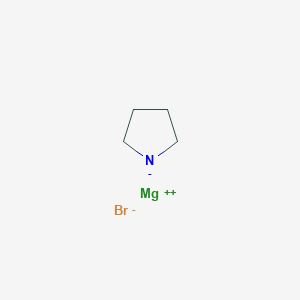

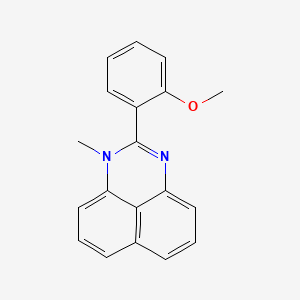
![5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B14494157.png)
